Ro 15-3890
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVXVWJBSJCRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233357 | |
| Record name | Ro 15-3890 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84378-44-9 | |
| Record name | Ro 15-3890 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 15-3890 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMAZENIL ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Enzymatic Mechanisms of Flumazenil Acid Formation
Hepatic Metabolism and the Role of Carboxylesterase Isozymes
The liver plays a central role in the metabolism of flumazenil (B1672878), with carboxylesterases being key enzymes in the formation of flumazenil acid. researchgate.netmims.compfizer.commedsafe.govt.nzualberta.canih.gov
Identification and Characterization of Specific Carboxylesterases (e.g., EC 3.1.1.1) Involved in Flumazenil Biotransformation
Research has identified non-specific carboxylesterases, particularly those classified under EC 3.1.1.1, as crucial in the hydrolysis of flumazenil to flumazenil acid in human liver microsomes. researchgate.netualberta.canih.govresearchgate.net This enzyme, often referred to as Hepatic Carboxylesterase 1 (CES1), is a well-conserved multi-gene family protein responsible for hydrolyzing a wide array of endogenous and exogenous substrates, including various drugs. nih.govuniprot.org The purified flumazenil carboxylesterase from human liver microsomes exhibits an apparent subunit molecular weight of 59 kDa and a native molecular weight of 170 kDa, suggesting it functions as a trimer. Its isoelectric point is approximately 5.4. nih.govresearchgate.net The identity of a peptide sequence obtained from the isolated flumazenil carboxylesterase showed matches to carboxylesterase cDNAs from human liver and lung, further supporting its role. ualberta.canih.govresearchgate.net
Enzymatic Kinetics and Substrate Specificity for Flumazenil Acid Formation
The hydrolysis of flumazenil to flumazenil acid by purified human liver carboxylesterase follows simple Michaelis-Menten kinetics. nih.govresearchgate.net The apparent Michaelis constant (KM) for flumazenil degradation to flumazenil acid has been determined to be 665 µM. ualberta.canih.govresearchgate.net The specific activity for the formation of flumazenil acid by the purified enzyme is 5.8 nmol/(min*mg protein). nih.govresearchgate.net Inhibition studies using phenylmethylsulfonyl fluoride (B91410) (PMSF), a known inhibitor of serine proteases and mammalian acetylcholinesterases, completely inhibited the formation of flumazenil acid, indicating the involvement of a serine esterase. nih.govresearchgate.net
Table 1: Enzymatic Kinetics of Flumazenil Acid Formation by Human Liver Carboxylesterase (EC 3.1.1.1)
| Parameter | Value | Unit |
| Apparent KM (for flumazenil acid formation) | 665 ± 122 | µM |
| Specific Activity (for flumazenil acid formation) | 5.8 | nmol/(min*mg protein) |
De-ethylation and Glucuronidation as Key Metabolic Steps
The metabolism of flumazenil involves not only hydrolysis but also further conjugation pathways, particularly glucuronidation. fda.govdrugbank.compfizer.comresearchgate.netnih.govjetir.org
Formation of the De-ethylated Free Acid Metabolite
Flumazenil is primarily hydrolyzed by a liver carboxylesterase to form flumazenil acid, which is also referred to as the de-ethylated free acid metabolite. researchgate.netfda.govdrugbank.commims.compfizer.commedsafe.govt.nzresearchgate.netnih.govhres.ca This step involves the cleavage of the ethyl ester group present in the flumazenil molecule, converting it into a carboxylic acid. nih.gov This de-ethylated free acid metabolite has been identified as a major urinary metabolite and has shown no evidence of pharmacological activity in preclinical studies. fda.govdrugbank.compfizer.commedsafe.govt.nzresearchgate.netnih.govhres.ca
Glucuronide Conjugation of the De-ethylated Free Acid
Following the formation of the de-ethylated free acid (flumazenil acid), it undergoes further biotransformation through glucuronide conjugation. fda.govdrugbank.compfizer.commedsafe.govt.nzresearchgate.netnih.govjetir.orghres.ca This process involves the attachment of glucuronic acid to the carboxylic acid group, making the metabolite more hydrophilic and facilitating its excretion. The glucuronide conjugate of flumazenil acid is also a major metabolite identified in urine. fda.govdrugbank.compfizer.commedsafe.govt.nzresearchgate.netnih.govhres.ca
In Vitro and In Vivo Metabolic Studies Leading to Flumazenil Acid Generation
Extensive in vitro and in vivo studies have elucidated the pathways leading to flumazenil acid generation. In vitro studies using human liver microsomes have consistently shown that microsomal liver carboxylesterases are the key enzymes in the metabolism of flumazenil to flumazenil acid. researchgate.netualberta.ca These studies have allowed for the purification and characterization of the specific carboxylesterase involved. ualberta.canih.govresearchgate.net
In vivo, the biotransformation of flumazenil in humans leads to the formation of two main inactive metabolites: flumazenil acid and N-demethylated flumazenil. researchgate.netualberta.canih.govresearchgate.netnih.gov Flumazenil is almost completely (99%) metabolized, with very little unchanged drug (<1%) excreted in the urine. fda.govdrugbank.commims.compfizer.commedsafe.govt.nzresearchgate.netnih.govhres.ca Elimination of radiolabeled flumazenil is essentially complete within 72 hours, with 90% to 95% of the radioactivity appearing in urine and 5% to 10% in feces. fda.govdrugbank.compfizer.commedsafe.govt.nzresearchgate.netnih.govhres.ca The total plasma clearance of flumazenil is high, ranging from 0.8 to 1.0 L/hr/kg in healthy volunteers, primarily attributed to hepatic clearance. pfizer.commedsafe.govt.nznih.gov The rapid and extensive hepatic metabolism underscores the significance of flumazenil acid as a major metabolic product. mims.commedsafe.govt.nz
Table 2: Summary of Flumazenil Metabolism and Excretion
| Parameter | Value | Details |
| Metabolism Extent | ~99% | Flumazenil is almost completely metabolized. drugbank.commims.compfizer.commedsafe.govt.nzresearchgate.nethres.ca |
| Unchanged Drug Excretion (Urine) | <1% | Very little unchanged flumazenil is found in urine. fda.govmims.compfizer.commedsafe.govt.nznih.govhres.ca |
| Total Radioactivity Excreted (Urine) | 90-95% | Within 72 hours. fda.govdrugbank.compfizer.commedsafe.govt.nzresearchgate.netnih.govhres.ca |
| Total Radioactivity Excreted (Feces) | 5-10% | Within 72 hours. fda.govdrugbank.compfizer.commedsafe.govt.nzresearchgate.netnih.govhres.ca |
| Total Plasma Clearance | 0.8-1.0 L/hr/kg | Primarily hepatic clearance. pfizer.commedsafe.govt.nznih.gov |
Pharmacological and Biological Characterization of Flumazenil Acid
Evaluation of Intrinsic Pharmacological Activity of Flumazenil (B1672878) Acid
Flumazenil acid is the de-ethylated free acid form of the parent drug. drugbank.comfda.gov Extensive preclinical studies have been conducted to determine if this major metabolite retains any of the pharmacological activity of Flumazenil. The results from these assessments have consistently shown that Flumazenil acid exhibits no evidence of pharmacological activity. fda.govnih.gov This lack of activity means it does not produce the effects associated with Flumazenil, such as antagonizing the actions of benzodiazepines on the central nervous system. drugbank.com The elimination of the radiolabeled drug, primarily as its metabolites, is typically complete within 72 hours. drugbank.com
Flumazenil exerts its effects by competitively inhibiting activity at the benzodiazepine (B76468) recognition site on the GABA/benzodiazepine receptor complex. wikipedia.orgfda.gov Its affinity for this site allows it to block the effects of benzodiazepine agonists and inverse agonists. medchemexpress.comselleckchem.com The established pharmacological inactivity of Flumazenil acid in preclinical models indicates a lack of significant interaction with this receptor. fda.govnih.gov While Flumazenil is a potent ligand for the benzodiazepine receptor, its biotransformation into Flumazenil acid results in a compound that does not effectively bind to or modulate the receptor complex. drugbank.comnih.gov This metabolic conversion serves as a natural deactivation pathway.
Biological Implications of Flumazenil Acid's Inactivity on Flumazenil's Overall Pharmacological Profile
The pharmacological profile of Flumazenil is significantly influenced by its metabolism into the inactive Flumazenil acid. Flumazenil is characterized by a rapid onset of action and a relatively short duration. nih.gov Its terminal half-life is approximately 40 to 80 minutes. drugbank.com
The rapid and near-complete conversion of Flumazenil to its inactive metabolites, predominantly Flumazenil acid and its glucuronide conjugate, is the primary reason for its short duration of action. drugbank.comfda.govnih.gov This efficient metabolic clearance means that the antagonist effect of Flumazenil is terminated as the parent drug is eliminated and replaced by its inactive byproducts. drugbank.com Therefore, the biological inactivity of Flumazenil acid is a crucial factor in defining the transient nature of Flumazenil's clinical effects, ensuring that its antagonism at the benzodiazepine receptor is not prolonged beyond its intended therapeutic window.
Interactive Data Table: Comparison of Flumazenil and Flumazenil Acid
| Feature | Flumazenil | Flumazenil Acid |
| Chemical Role | Parent Drug | Major Metabolite medchemexpress.com |
| Receptor Activity | Competitive Antagonist at Benzodiazepine Receptor wikipedia.org | No significant binding or activity fda.govnih.gov |
| Pharmacological Effect | Reverses benzodiazepine-induced sedation fda.gov | Pharmacologically inactive drugbank.comnih.gov |
| Contribution to Effect | Responsible for the primary pharmacological action | Contributes to the termination of the parent drug's effect |
Advanced Analytical and Bioanalytical Methodologies for Flumazenil Acid Research
Chromatographic Separation Techniques for Flumazenil (B1672878) Acid Analysis
Chromatographic techniques are fundamental to the separation, identification, and quantification of flumazenil and its metabolites from complex biological matrices. These methods offer high resolution and sensitivity, enabling detailed profiling and analysis.
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of flumazenil and its metabolites, including flumazenil acid. nih.govturkupetcentre.net This technique allows for the efficient separation of the parent drug from its various metabolic products in biological samples such as plasma and liver homogenates. nih.govturkupetcentre.net A typical HPLC method for flumazenil metabolite profiling involves a reversed-phase column, such as a ZORBAX Eclipse XDB-C18, with a gradient mobile phase composed of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). nih.gov Under these conditions, flumazenil and its metabolites are separated based on their polarity, with flumazenil acid, being more polar, typically eluting earlier than the parent compound.
In studies investigating the biotransformation of flumazenil in rat liver homogenates, HPLC analysis has been instrumental in tracking the reduction of the parent drug peak and the corresponding increase in metabolite peaks over time. turkupetcentre.net For instance, one study reported the appearance of a metabolite peak (M1) with a retention time of 7.45 ± 0.1 minutes, distinct from the parent flumazenil peak at 8.2 ± 0.1 minutes. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for flumazenil using HPLC with UV detection at 250 nm have been reported to be 0.1 ppm and 0.4 ppm, respectively, demonstrating the sensitivity of the method for pharmacokinetic studies. nih.govturkupetcentre.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | ZORBAX Eclipse XDB-C18 (100 × 4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | Aqueous ammonium acetate (B1210297) buffer and acetonitrile (gradient elution) | nih.gov |
| Detection Wavelength | 250 nm (DAD) | nih.govturkupetcentre.net |
| Retention Time (Flumazenil) | 8.2 ± 0.1 min | nih.gov |
| Retention Time (Metabolite M1) | 7.45 ± 0.1 min | nih.gov |
| Limit of Detection (LOD) | 0.1 ppm | nih.govturkupetcentre.net |
| Limit of Quantification (LOQ) | 0.4 ppm | nih.govturkupetcentre.net |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Identification and Quantification
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the definitive identification and highly sensitive quantification of flumazenil and its metabolites. nih.govnih.gov This combination leverages the separation capabilities of LC with the mass-resolving power of MS, allowing for the determination of the mass-to-charge ratio (m/z) of the parent molecule and its fragments. nih.gov
In the analysis of flumazenil metabolites, LC-MS/MS is used to confirm the identity of compounds separated by HPLC. nih.gov For instance, in a rat liver microsomal system, two metabolites were identified as the carboxylic acid (flumazenil acid) and a hydroxylated ethyl ester form of flumazenil. nih.gov The structural elucidation is achieved by analyzing the fragmentation patterns of the molecular ions in the mass spectrometer. The parent molecular ion of flumazenil appears at an m/z of 304, with major product ions observed at m/z 276 and 258. turkupetcentre.net
For quantitative bioanalysis, LC-MS/MS offers superior sensitivity and specificity compared to HPLC with UV detection. A validated LC-ESI-MS/MS method for determining flumazenil in human plasma demonstrated a linear calibration curve over a concentration range of 0.05-0.5 nM (15-150 pg/ml). smmu.edu.cn This high sensitivity is crucial for pharmacokinetic studies where plasma concentrations of the drug and its metabolites can be very low. The limit of detection for flumazenil using an LC-MS method has been reported to be as low as 0.5 ng/mL, with a limit of quantification of 1 ng/mL. nih.govnih.gov
| Parameter | Condition/Value | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | smmu.edu.cn |
| Parent Ion (m/z) | 304.3 | smmu.edu.cn |
| Product Ion (m/z) | 257.8 | smmu.edu.cn |
| Linear Range | 0.05-0.5 nM (15-150 pg/ml) | smmu.edu.cn |
| Limit of Detection (LOD) | 0.5 ng/mL | nih.govnih.gov |
| Limit of Quantification (LOQ) | 1 ng/mL | nih.govnih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires instrumentation capable of handling higher backpressures. nih.gov When coupled with mass spectrometry, UHPLC-MS provides a highly efficient platform for the analysis of complex biological samples.
In the context of flumazenil research, UHPLC coupled with quadrupole-time-of-flight-mass spectrometry (Q-ToF-MS) has been employed to identify metabolites from liver microsomal enzyme catalysis of 11C-flumazenil. nih.gov This high-resolution mass spectrometry provides accurate mass measurements, which aids in the confident identification of unknown metabolites. The enhanced separation efficiency of UHPLC allows for better resolution of closely eluting compounds, which is particularly beneficial when analyzing a mixture of metabolites with similar chemical properties. The use of UHPLC-MS/MS has been applied to detect and quantify a wide range of pharmaceuticals and their metabolites in various matrices, showcasing its versatility and power in analytical chemistry. preprints.org
Radiochemical Analysis of Labeled Flumazenil Acid in Positron Emission Tomography (PET) Studies
Positron Emission Tomography (PET) is a powerful neuroimaging technique that utilizes radiolabeled tracers to visualize and quantify physiological processes in the brain. For studying the GABAA receptor system, carbon-11 (B1219553) ([11C]) or fluorine-18 (B77423) ([18F]) labeled flumazenil is used. The accurate quantification of receptor density and binding requires a precise understanding of the concentration of the parent radiotracer in the arterial plasma, which serves as the input function for kinetic modeling. The presence of radiolabeled metabolites, such as [11C]-flumazenil acid, in the plasma can confound these measurements, necessitating their quantification and correction.
Radiosynthesis of Labeled Flumazenil and its Relevance to Metabolite Formation and Detection
The production of radiolabeled flumazenil, either with carbon-11 or fluorine-18, is a crucial prerequisite for PET imaging studies. The radiosynthesis of [11C]-flumazenil is typically achieved through the methylation of a precursor molecule using [11C]methyl iodide or [11C]methyl triflate. diva-portal.org Similarly, [18F]-flumazenil can be synthesized via nucleophilic substitution on a suitable precursor. nih.gov The successful synthesis yields a radiotracer with high radiochemical purity, which is essential to minimize the injection of radioactive impurities that could interfere with the imaging results.
The process of radiosynthesis is directly relevant to the study of flumazenil acid as it provides the very tool, the radiolabeled parent drug, that allows for the in vivo tracking of its metabolic fate. Once the radiolabeled flumazenil is administered, its biotransformation leads to the formation of radiolabeled metabolites, including the key flumazenil acid. The detection and quantification of this labeled metabolite in plasma are then performed using the radioanalytical techniques described previously. Therefore, the development of efficient and reliable radiosynthesis methods for flumazenil is intrinsically linked to the ability to conduct detailed research on the formation and physiological relevance of its acidic metabolite in the context of neuroimaging.
Sample Preparation and Extraction Methodologies for Flumazenil Acid Isolation (e.g., Solid-Phase Extraction)
The accurate quantification of Flumazenil and its related compounds in biological matrices is critically dependent on robust sample preparation and extraction methodologies. Biological samples such as plasma, serum, and urine are complex mixtures containing proteins, lipids, salts, and other endogenous substances that can interfere with analytical instrumentation. nih.gov Therefore, an effective isolation step is essential to remove these interferences, concentrate the analyte of interest, and ensure the reliability and sensitivity of subsequent analyses. researchgate.netslideshare.net Among the various techniques available, Solid-Phase Extraction (SPE) has emerged as a highly effective and widely used method for the isolation of Flumazenil from these complex matrices. researchgate.netkemolab.hr
SPE is a targeted sample preparation technique that separates components of a mixture based on their physical and chemical properties. windows.net The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with an appropriate solvent. forensicresources.org This method offers significant advantages over traditional liquid-liquid extraction, including higher recovery rates, cleaner extracts, and reduced solvent consumption. researchgate.net
Research has demonstrated the successful application of SPE for Flumazenil extraction from human plasma and serum. researchgate.netnih.gov The selection of the SPE sorbent, as well as the conditioning, washing, and elution solvents, are critical parameters that are optimized to achieve maximum recovery and purity.
Detailed Research Findings
A key study focused on determining Flumazenil concentration in serum samples from patients utilized SPE with Oasis HLB cartridges. researchgate.net This method proved to be highly efficient, yielding an excellent recovery rate of 94.65%. researchgate.net The resulting extracts were noted to be significantly cleaner compared to those obtained through liquid-liquid extraction methods. researchgate.net The general steps involved in such a procedure typically include conditioning the cartridge to activate the sorbent, loading the pre-treated biological sample, washing the cartridge to remove matrix interferences, and finally eluting the target analyte. forensicresources.org
For broader toxicological screenings that include Flumazenil, more complex SPE protocols have been developed. One such method involves a multi-step elution process to separate acidic/neutral and basic compounds. After sample loading and initial washes, a final elution for the acid/neutral fraction (which would include Flumazenil) is performed using a mixture of chloroform (B151607) and acetone. kemolab.hr Basic compounds are subsequently eluted using a different solvent mixture. kemolab.hr
The following tables summarize typical materials and a generalized protocol for the solid-phase extraction of Flumazenil from biological samples based on established methodologies. researchgate.netforensicresources.org
Table 1: Examples of Solid-Phase Extraction Sorbents for Flumazenil Isolation
| Sorbent Type | Cartridge Example | Matrix | Source |
|---|---|---|---|
| Polymeric Reversed-Phase | Oasis HLB | Serum | researchgate.net |
| Polymeric Reversed-Phase | HyperSEP Retain PEP | Plasma | fishersci.com |
| Cation Exchange | HyperSEP Retain CX | Plasma | fishersci.com |
Table 2: Generalized Solid-Phase Extraction Protocol for Flumazenil from Serum/Plasma
| Step | Procedure | Reagents/Solvents | Purpose | Source |
|---|---|---|---|---|
| 1. Sample Pre-treatment | Centrifuge whole blood to obtain serum/plasma. Add buffer solution. | 0.1 M Phosphate Buffer | Adjust pH, dilute sample, disrupt protein binding. | forensicresources.org |
| 2. Cartridge Conditioning | Pass conditioning solvents through the SPE cartridge. | 1. Methanol2. Deionized Water3. 0.1 M Phosphate Buffer | 1. Solvate the sorbent functional groups.2. Remove excess organic solvent.3. Equilibrate the sorbent to the sample pH. | forensicresources.org |
| 3. Sample Loading | Apply the pre-treated sample to the conditioned cartridge at a slow, controlled flow rate. | Pre-treated biological sample | Adsorb the analyte onto the sorbent material. | researchgate.netforensicresources.org |
| 4. Washing | Wash the cartridge with solvents of increasing strength to remove interfering compounds. | 1. Deionized Water2. 0.1 M Acetic Acid3. Hexane | Remove polar and non-polar interferences while retaining the analyte. | forensicresources.org |
| 5. Analyte Elution | Elute the retained analyte using an appropriate organic solvent. | Ethyl Acetate or Chloroform/Acetone mixture | Desorb and collect the purified Flumazenil. | researchgate.netkemolab.hr |
| 6. Post-Elution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase for analysis. | N/A | Concentrate the sample and prepare it for chromatographic injection. | kemolab.hrforensicresources.org |
The meticulous optimization of each step in the SPE protocol is fundamental to developing a sensitive, precise, and specific method for the determination of Flumazenil in bioanalytical research. researchgate.net The choice of sorbent and solvents directly impacts recovery, purity, and the potential for matrix effects in the subsequent analysis. nih.govfishersci.com
Role of Flumazenil Acid in Translational and Clinical Pharmacokinetic Research of Flumazenil
Impact of Flumazenil (B1672878) Acid Formation on Flumazenil Clearance and Elimination Kinetics
Flumazenil undergoes near-complete metabolism, with approximately 99% of the administered dose being metabolized and less than 1% excreted unchanged in urine. drugbank.comnih.govmims.comhres.camims.com The primary metabolic pathway involves hydrolysis to flumazenil acid, also known as the de-ethylated free acid, which is pharmacologically inactive. drugbank.comnih.govmims.comhres.camims.comfda.govresearchgate.netpfizer.comhpra.iemod.gov.rshres.cagene.com This biotransformation is predominantly mediated by hepatic carboxylesterases, specifically human carboxylesterase 1 (CES1). researchgate.netmod.gov.rsresearchgate.netnih.govnih.govpreprints.orgualberta.ca Another metabolite, N-demethylated flumazenil, is also formed, likely through cytochrome P450-catalyzed N-dealkylation. researchgate.netnih.govpreprints.org
Table 1: Key Pharmacokinetic Parameters of Flumazenil in Healthy Volunteers
| Parameter | Mean Value (Range/CV) | Unit | Source |
| Terminal Half-life | 54 minutes (40-80) | minutes | drugbank.comnih.govmims.comhres.camims.comfda.govpfizer.comhpra.iehres.cafresenius-kabi.com |
| Total Clearance | 0.8-1.0 (mean 1) | L/hr/kg (L/min) | nih.govfda.govpfizer.comhpra.iegene.comfresenius-kabi.com |
| Volume of Distribution (Vss) | 0.9-1.1 | L/kg | drugbank.comnih.govfda.govpfizer.comhres.cagene.com |
| Plasma Protein Binding | ~50% | % | drugbank.comnih.govmims.comhres.camims.comfda.govpfizer.comhres.cagene.com |
| Metabolism | ~99% metabolized | % | drugbank.comnih.govmims.comhres.camims.comfda.govpfizer.comhres.cagene.com |
Interindividual Variability in Flumazenil Acid Formation and its Correlation with Flumazenil Metabolic Rates
Table 2: Interindividual Variability in Flumazenil Pharmacokinetics and Flumazenil Acid Formation
| Parameter | Range (Healthy Volunteers/CNS Patients, n=25) | Unit | Source |
| Plasma Clearance (Flumazenil) | 48–139 | L/h | nih.gov |
| Rate Constant of Metabolite Formation (km) (Flumazenil Acid) | 2.4–24 | h⁻¹ | nih.gov |
| Hepatic Extraction Ratio (EH) | 0.6–0.8 | - | nih.gov |
Potential of Flumazenil Acid as a Marker Substrate for Carboxylesterase Phenotyping
The central role of hepatic carboxylesterases, particularly CES1, in the metabolism of flumazenil to flumazenil acid highlights its potential as a marker substrate for phenotyping these enzymes. researchgate.netresearchgate.netnih.govnih.govpreprints.orgualberta.canih.govresearchgate.netresearchgate.net Carboxylesterases are abundant drug-metabolizing enzymes in the human liver, responsible for a significant portion of hydrolytic activity and the metabolism of a wide array of drugs, prodrugs, and endogenous compounds. nih.govpreprints.orgresearchgate.net
Given that carboxylesterases are involved in the bioconversion of other ester-type drugs, such as cocaine, acetylsalicylic acid, and certain cholesterol synthesis inhibitors, flumazenil's metabolism to flumazenil acid could serve as an indicator of an individual's carboxylesterase activity. nih.govresearchgate.net This phenotyping capability could be valuable in predicting the metabolism and potential drug-drug interactions for other medications primarily metabolized by these enzymes, thereby aiding in personalized medicine approaches. The purification and characterization of a human liver flumazenil carboxylesterase, demonstrating specific activities for flumazenil acid formation, further supports this potential. researchgate.netnih.govualberta.ca
Considerations in Special Patient Populations (e.g., Hepatic Impairment) Regarding Flumazenil Acid Metabolism
The metabolism of flumazenil to flumazenil acid is primarily hepatic, making liver function a critical factor in its pharmacokinetics. In patients with hepatic impairment, the clearance of flumazenil is significantly reduced. For individuals with moderate liver dysfunction, mean total clearance can decrease to 40% to 60% of normal values, while in those with severe hepatic dysfunction, it can be as low as 25% of normal. drugbank.comhres.cafda.govpfizer.comhpra.iehres.cafresenius-kabi.comhres.ca This reduction in clearance leads to a notable prolongation of flumazenil's half-life, extending to approximately 1.3 hours in moderate hepatic impairment and up to 2.4 hours in severely impaired patients. drugbank.comfda.govpfizer.comhpra.ie
Furthermore, in cirrhotic patients, plasma protein binding of flumazenil is lower compared to healthy subjects, resulting in increased levels of unbound (free) drug. hres.cahres.cahres.ca This alteration in protein binding can further impact the drug's availability and distribution.
In contrast, the pharmacokinetics of flumazenil are not significantly affected in other special populations, such as the elderly, or in patients with renal failure (creatinine clearance <10 mL/min) or those undergoing hemodialysis. fda.govpfizer.comhpra.iefresenius-kabi.com Similarly, gender does not appear to significantly alter flumazenil pharmacokinetics. fda.govpfizer.com These findings underscore the specific importance of hepatic function in the metabolism of flumazenil and the formation of flumazenil acid.
Table 3: Impact of Hepatic Impairment on Flumazenil Pharmacokinetics
| Patient Population | Total Clearance (% of Normal) | Half-life (hours) | Source |
| Healthy Subjects | 100% | ~0.9 (54 min) | drugbank.comnih.govmims.comhres.camims.comfda.govpfizer.comhpra.iehres.cafresenius-kabi.com |
| Moderate Hepatic Impairment | 40-60% | 1.3 | drugbank.comfda.govpfizer.comhpra.iehres.ca |
| Severe Hepatic Impairment | 25% | 2.4 | drugbank.comfda.govpfizer.comhpra.iehres.ca |
Future Research Directions and Unexplored Avenues for Flumazenil Acid Studies
Deeper Elucidation of Less Characterized Flumazenil (B1672878) Acid Conjugates or Minor Metabolic Pathways
While flumazenil acid and its glucuronide conjugate are recognized as major metabolites, the comprehensive landscape of flumazenil's metabolism may involve less characterized conjugates or minor metabolic pathways that warrant further investigation fresenius-kabi.comdrugbank.compfizer.comfda.govhres.cahres.ca. Research could focus on identifying and characterizing additional conjugated forms of flumazenil acid, such as sulfate (B86663) or other amino acid conjugates, which might exist in trace amounts but could offer insights into alternative detoxification routes or specific enzyme activities. Furthermore, exploring minor metabolic pathways, potentially involving cytochrome P450 enzymes beyond the primary carboxylesterase hydrolysis, could reveal a more complete picture of flumazenil's biotransformation researchgate.netmod.gov.rs. Such studies could employ advanced metabolomics approaches, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to detect and structurally elucidate these elusive metabolites in various biological matrices. Understanding these less characterized pathways could be crucial for a complete pharmacokinetic profile and for identifying potential drug-drug interactions or inter-individual variability that are not currently fully understood.
Advanced Computational Modeling and Simulation of Flumazenil Acid Metabolic Pathways and Enzyme Interactions
The application of advanced computational modeling and simulation techniques presents a powerful avenue for understanding the complex metabolic pathways of flumazenil acid and its interactions with enzymes. Physiologically Based Pharmacokinetic (PBPK) models, for instance, can be developed or refined to predict the formation and disposition of flumazenil acid in various physiological and pathological states, including liver impairment, which is known to affect flumazenil clearance pfizer.comnih.gov. Molecular dynamics simulations can provide atomic-level insights into the binding mechanisms and catalytic activities of carboxylesterases (like CES1) and other enzymes involved in flumazenil's metabolism nih.govnih.govresearchgate.netnih.gov. This can help in understanding substrate specificity, enzyme kinetics, and the impact of structural variations on enzyme efficiency. Computational approaches can also be used to predict the formation of novel metabolites or the influence of genetic polymorphisms on enzyme function, guiding experimental research and potentially reducing the need for extensive in vivo studies.
Genetic Polymorphisms in Carboxylesterases and their Influence on Flumazenil Acid Formation Rates
Genetic polymorphisms in carboxylesterases, particularly human carboxylesterase 1 (CES1), are known to influence the metabolism of various drugs, and their impact on flumazenil acid formation rates represents a significant area for future research nih.govnih.govresearchgate.netnih.govsoton.ac.ukva.govmdpi.comresearchgate.netnih.gov. CES1 is a major enzyme responsible for the conversion of flumazenil to flumazenil acid nih.govresearchgate.netnih.govresearchgate.netnih.gov. Inter-individual differences in flumazenil clearance and flumazenil acid formation have been observed, suggesting a role for genetic variability in carboxylesterase activities nih.gov. Studies could identify specific single nucleotide polymorphisms (SNPs) in CES1 and other relevant carboxylesterase genes that correlate with altered flumazenil acid formation rates in diverse populations.
Table 1: Potential Impact of Carboxylesterase Genetic Polymorphisms on Flumazenil Acid Formation
| Carboxylesterase Gene | Polymorphism Type (Example) | Predicted Impact on Flumazenil Acid Formation | Research Approach |
| CES1 | SNP (e.g., rs71647871) | Decreased or increased formation rates | Genotyping, in vitro enzyme assays, clinical pharmacokinetic studies |
| CES2 | SNP (less studied for flumazenil) | Potential minor influence | Targeted in vitro studies, computational modeling |
| Other Esterases | Undefined | Possible involvement in minor pathways | Broad enzyme screening, metabolomics |
Such research would involve genotyping studies in cohorts of individuals, followed by pharmacokinetic analyses to correlate genetic variations with observed flumazenil and flumazenil acid concentrations. In vitro studies using recombinant enzymes expressing common polymorphisms could further characterize the functional consequences of these genetic variations on enzyme activity towards flumazenil. Understanding these genetic influences could lead to personalized approaches in drug administration, especially in scenarios where flumazenil's metabolism is critical.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Flumazenil Acid Detection and Quantification
Accurate and sensitive detection and quantification of flumazenil acid in biological samples are crucial for pharmacokinetic studies and clinical monitoring. While liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are currently employed for flumazenil and its metabolites, there is always room for developing novel analytical techniques with enhanced sensitivity and specificity mod.gov.rsresearchgate.netpreprints.orgfrontiersin.org.
Future research could explore:
Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS): This combination offers superior chromatographic separation and mass accuracy, enabling the detection of even trace amounts of flumazenil acid and its less abundant conjugates, while also providing detailed structural information for unknown metabolites preprints.orgfrontiersin.org.
Capillary electrophoresis (CE) coupled with mass spectrometry: CE offers high separation efficiency for polar compounds and could be optimized for the separation of flumazenil acid from other endogenous molecules and metabolites, potentially offering advantages in sample throughput and reduced matrix effects mod.gov.rs.
Advanced immunoassay development: While immunoassays exist for flumazenil, developing highly specific and sensitive immunoassays for flumazenil acid could offer rapid and cost-effective screening methods, particularly in clinical settings or for large-scale population studies nih.govhoelzel-biotech.commedchemexpress.compharmacompass.comrevvity.com. This would require the development of highly specific antibodies against flumazenil acid.
Microfluidic platforms for on-site detection: Miniaturized analytical systems could enable rapid, portable, and less invasive detection of flumazenil acid, which could be beneficial for real-time monitoring in various research and clinical applications.
Q & A
Q. Table 1: Example HPLC Parameters
| Parameter | Specification | Source |
|---|---|---|
| Column | Luna C18 (5 μm, 100 Å) | |
| Buffer | 10 mM phosphate, pH 7.2 | |
| Eluent | 25% EtOH in buffer | |
| Retention Time | ~12–15 min (method-dependent) |
Advanced: What methodological challenges arise in radiosynthesizing [18F]-Flumazenil for PET imaging?
Answer:
Radiosynthesis of [18F]-FMZ involves balancing isotopic exchange efficiency, purity, and scalability:
- Isotopic Exchange Method : Uses FMZ precursor with [18F]fluoride. Challenges include low radiochemical yield (<15%) due to competing side reactions .
- Copper-Mediated Fluorination : Improves yield (23% ethanol elution) but requires strict control of copper catalysts to avoid residual metal contamination .
- Automation : GMP-compatible synthesis protocols must integrate purification (e.g., semi-preparative HPLC) and formulation (0.9% NaCl + ascorbate) within 55 minutes .
- Quality Control : Residual solvent analysis (e.g., ethanol <500 ppm) and radiochemical purity (>95%) are critical for in vivo applications .
Basic: How does Flumazenil acid contribute to understanding GABAA receptor modulation?
Answer:
As a metabolite of FMZ, Flumazenil acid retains partial antagonism at GABAA receptors, making it a tool for studying receptor dynamics:
- Binding Assays : Competitive displacement experiments using [3H]Flumazenil autoradiography in rat brain slices to quantify receptor occupancy .
- Functional Studies : Electrophysiological recordings (e.g., patch-clamp) in hippocampal neurons to assess chloride current inhibition .
- Metabolic Correlation : Co-administration of FMZ with CYP3A4 inhibitors (e.g., ketoconazole) to evaluate Flumazenil acid accumulation kinetics .
Advanced: How can researchers resolve contradictory data on Flumazenil’s binding kinetics in different experimental models?
Answer:
Discrepancies in FMZ binding (e.g., dissociation rates in primates vs. rodents) require multi-modal validation:
- In Vivo PET Imaging : Use [11C]FMZ in primates to measure dose-dependent dissociation delays (e.g., clarithromycin co-administration increased washout half-life by 40%) .
- Ex Vivo Autoradiography : Compare [3H]FMZ binding in postmortem brain tissues under varying pH and ionic conditions .
- Molecular Dynamics Simulations : Model FMZ-GABAA interactions to identify allosteric modulation sites (e.g., α1/γ2 subunit interfaces) .
Table 2: Key Variables in Binding Studies
| Variable | Impact on FMZ Binding | Methodological Adjustment |
|---|---|---|
| pH | Alters receptor conformation | Standardize buffer to pH 7.4 |
| Mg²⁺ Concentration | Enhances FMZ affinity | Use 2 mM MgCl₂ in assays |
| Temperature | Affects dissociation rate (Q10) | Conduct at 37°C for in vivo relevance |
Basic: What protocols ensure Flumazenil acid’s stability and purity in pharmaceutical-grade formulations?
Answer:
- Storage : Lyophilized samples at -20°C in argon atmosphere to prevent oxidation .
- Purity Validation : Certificate of Analysis (COA) with HPLC-UV (>98% purity) and LC-MS for structural confirmation .
- Solution Preparation : Reconstitute in 25 µL of DMSO (10 mM stock), followed by dilution in saline for in vitro assays .
Advanced: How can experimental design optimize the study of Flumazenil acid’s interaction with GABAergic drugs like clarithromycin?
Answer:
- Dose-Response PET Studies : Administer clarithromycin (50–200 mg/kg) 1 hour before [11C]FMZ injection in primates. Measure time-activity curves (TACs) in regions of interest (ROIs) like the thalamus .
- Kinetic Modeling : Use Logan graphical analysis to calculate distribution volume ratios (DVRs) and compare FMZ binding with/without clarithromycin .
- Control for CYP450 Interference : Co-administer CYP3A4 probes (e.g., midazolam) to rule out metabolic interactions .
Methodological Recommendations for Contradictory Data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
